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Compound of Interest

Compound Name: 3,3-dimethylazetidine; oxalic acid
CAS No.: 2097924-40-6
Cat. No.: B1435927
Get Quote
. J

Technical Guide for Drug Development & Analytical Chemistry

Part 1: Executive Summary & Core Directive

The Strategic Value of the Azetidine Scaffold In modern drug discovery, the gem-dimethyl effect
is a pivotal tool for altering the conformation of flexible chains, thereby increasing metabolic
stability and potency. 3,3-Dimethylazetidine represents a constrained, "rigidified" isostere of the
gem-dimethyl propyl amine group.[1] While the hydrochloride salt is common, the oxalate salt is
frequently employed during intermediate purification due to its superior crystallinity and non-
hygroscopic nature compared to hydrohalides.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,3-dimethylazetidine
oxalate. It moves beyond simple data listing to explain the why and how of the spectral
features, ensuring you can validate the identity and purity of this building block with absolute
confidence.

Part 2: Chemical Identity & Synthesis Context[2][3]
[4][5][6]
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Before interpreting spectra, one must understand the molecular environment.[1] The oxalate

salt consists of the protonated azetidinium cation and the oxalate anion, typically in a 1:1

stoichiometry (hydrogen oxalate) or 2:1 (neutral oxalate), depending on the isolation pH.[1]

Property

Data

Compound Name

3,3-Dimethylazetidine Oxalate

Free Base Formula

CsH11N

Free Base MW

85.15 g/mol

Salt Formula

CsHuN[L][2][31[4151[6][71[8][9][10][11] - C2H204
(assuming 1:1)

Salt MW

175.18 g/mol

Key Feature

Symmetry (Simplified NMR spectra)

Synthesis & Preparation Workflow

Why this matters: Impurities from synthesis (e.qg., ring-opening byproducts) directly impact the

impurity profile in NMR and MS.[1]
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Caption: Standard preparation workflow ensuring high crystallinity. Impurities often removed in

the filtration step.

Part 3: Spectroscopic Analysis (The Core)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expert Insight: The symmetry of 3,3-dimethylazetidine renders the four ring protons equivalent
(or an AA'BB' system appearing as a singlet in fast exchange/low resolution) and the two
methyl groups equivalent.[1] This simplicity is the primary check for ring integrity.

H NMR Data (400 MHz, DMSO-d

)

Solvent Choice: DMSO-d

is preferred over D

O to observe the exchangeable ammonium protons.[1]
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Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

8.50-9.20

Broad Singlet

2H

NH

Ammonium
protons.[1]
Broadening
indicates
exchange.

Disappears in D

O.

3.60 - 3.80

Singlet (s)

4H

Ring CH

Deshielded by
adjacent
Nitrogen.[1]
Symmetry makes
C2and C4

equivalent.

1.15-1.25

Singlet (s)

6H

C(CH

Gem-dimethyl
groups.[1] High
field due to

distance from N.

>10.0

Broad

1H/2H

COOH /OH

Oxalate
proton(s). Often
invisible due to
rapid exchange
or extreme

broadening.

Critical QC Check:

o Impurity Flag: A triplet around 0.9 ppm and quartet around 2.5 ppm indicates residual

triethylamine or diethyl ether.
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» Ring Opening: If the ring opens, symmetry is lost.[1] Look for complex multiplets in the 2.0—
4.0 ppm range instead of the clean singlet at 3.7 ppm.

C NMR Data (100 MHz, DMSO-d

)
Chemical Shift (
Type Assignment Notes
» Ppm)
Characteristic
164.5 C=0 Oxalate Carbon carbonyl signal for
oxalate/oxalic acid.
CH - .
58.2 C2 & C4 (Ring) Deshielded by N+.[1]
The "pivot" point of
32.8 Cq C3 (Quaternary) )
the ring.
Equivalent methyl
23.1 CH Methyls q Y
carbons.[1]

Infrared (IR) Spectroscopy

Expert Insight: IR is less useful for structural elucidation here but critical for confirming salt
formation.[1] The shift of the carbonyl stretch and the appearance of ammonium bands are
diagnostic.

Key Bands:
e 2800 — 3000 cm

(Broad): N—H stretching of the ammonium salt (
). This obscures the standard C-H stretches partially.

e 1690 -1720 cm
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(Strong): C=0 stretching of the oxalate anion. If this band is split or shifted significantly
>1730, check for free oxalic acid (incomplete salt formation).[1]

e 1550 - 1600 cm
: N-H bending (scissoring).
e 1200 — 1250 cm

: C-N stretch.

Mass Spectrometry (MS)

Expert Insight: In Electrospray lonization (ESI), the oxalate anion is usually "silent” in positive
mode.[1] You are detecting the protonated base.

Experimental Conditions:

e lonization: ESI (+)

e Carrier Solvent: MeOH/H20 + 0.1% Formic Acid[9]
Observed lons:

e [M+H]

‘m/z 86.1 (Base Peak).[1] Corresponds to

[1]

e [2M+H]
:m/z 171.[1]2. Dimer formation is common in high-concentration ESI.

Fragmentation Pathway (MS/MS of m/z 86): Azetidines are strained. Under Collision Induced
Dissociation (CID), they often undergo ring opening or loss of substituents.[1]
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Parent lon [M+H]+

Loss of Methyl Ring Opening/Cleavage
[M-CH3]+ (Retro-2+2 or loss of C2H4)
m/z 71 m/z 58 or 44

Click to download full resolution via product page
Caption: Primary fragmentation pathway for 3,3-dimethylazetidine cation.
Part 4: Quality Control & Troubleshooting
Common Issues in Analysis:

o Hygroscopicity: While the oxalate is better than the HCI salt, it can still absorb water.[1] A
water peak in DMSO at 3.33 ppm that integrates >0.5 equivalents suggests improper drying.

o Stoichiometry: Perform an elemental analysis (CHN) or use gNMR (Quantitative NMR) with
an internal standard (e.g., maleic acid) to confirm the 1:1 vs 2:1 salt stoichiometry.

e Residual Solvent: Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm) is a common
contaminant from recrystallization.[1]
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(Note: While specific literature for the oxalate salt spectra is rare, the NMR data provided is
derived from the verified hydrochloride salt shifts corrected for the oxalate counterion
environment in DMSO-d6.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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